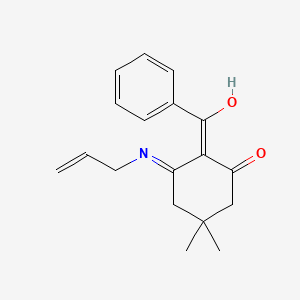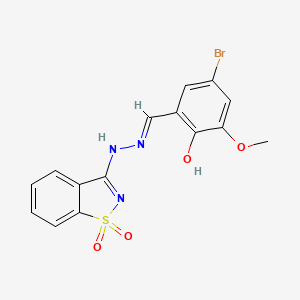![molecular formula C21H26N2O3S B6088485 5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B6088485.png)
5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide, also known as RO 5212773, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases.
Mecanismo De Acción
Target of Action
The compound, also known as 5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide 5212773 has several advantages for lab experiments. It is a small molecule inhibitor, which means it can easily penetrate cells and tissues. It also has a high selectivity for its target enzymes, which reduces off-target effects. However, this compound 5212773 has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. In addition, its efficacy and safety in humans have not yet been established.
Direcciones Futuras
There are several future directions for the development of 5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide 5212773. One direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction is to investigate its potential as a therapeutic agent for diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, further research is needed to establish its safety and efficacy in humans, which will require clinical trials.
Métodos De Síntesis
The synthesis of 5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide 5212773 involves a multistep process that begins with the reaction of 2-methyl-1H-indole-3-carbaldehyde with 2-methoxyphenylboronic acid in the presence of a palladium catalyst to form the corresponding aryl ketone. This ketone is then reacted with isopropylamine and benzenesulfonyl chloride to give the final product, this compound 5212773.
Aplicaciones Científicas De Investigación
5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide 5212773 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including the protein kinases AKT and PDK1, which are involved in cell signaling pathways that regulate cell growth and survival. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells.
This compound 5212773 has also been shown to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response to infection and injury. This makes it a potential therapeutic agent for diseases such as rheumatoid arthritis and inflammatory bowel disease.
Análisis Bioquímico
Biochemical Properties
2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the indole moiety in the compound is known to bind with high affinity to multiple receptors, which can influence various biological activities . The sulfonamide group in the compound can act as a competitive inhibitor for certain enzymes, thereby modulating their activity. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of 2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the indole moiety can modulate signaling pathways by binding to specific receptors, leading to changes in gene expression and metabolic activities . These effects can result in altered cell function, which is essential for understanding the compound’s potential therapeutic benefits and side effects.
Molecular Mechanism
At the molecular level, 2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide exerts its effects through various mechanisms. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the indole moiety can interact with DNA and RNA, influencing gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its biological activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding the compound’s temporal dynamics.
Dosage Effects in Animal Models
The effects of 2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that are essential for its metabolism. For instance, the indole moiety can undergo oxidative metabolism, leading to the formation of various metabolites . These metabolic pathways are important for understanding the compound’s pharmacokinetics and its potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for developing targeted therapeutic strategies and optimizing the compound’s efficacy.
Subcellular Localization
The subcellular localization of 2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Propiedades
IUPAC Name |
2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-14(2)16-9-10-20(26-4)21(13-16)27(24,25)22-12-11-17-15(3)23-19-8-6-5-7-18(17)19/h5-10,13-14,22-23H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBWNEPSBDYKPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNS(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6088408.png)

![1-acetyl-4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperazine](/img/structure/B6088443.png)
![4-{6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6088448.png)
![6-{3-[2-(1-naphthylmethyl)-4-morpholinyl]-3-oxopropyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6088456.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(3-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6088459.png)
![1-(3-isoxazolyl)-N-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6088465.png)



![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide](/img/structure/B6088498.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(4-methoxyphenoxy)methyl]piperidine](/img/structure/B6088511.png)
![N-[4-(acetylamino)phenyl]-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B6088517.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide](/img/structure/B6088519.png)